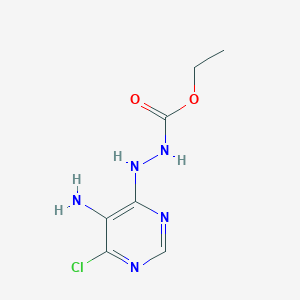![molecular formula C10H19O7P B14731335 4,6-Dimethoxy-3a,4,6,6a-tetramethyltetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-2-ol 2-oxide CAS No. 7145-88-2](/img/structure/B14731335.png)
4,6-Dimethoxy-3a,4,6,6a-tetramethyltetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-2-ol 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethoxy-3a,4,6,6a-tetramethyltetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-2-ol 2-oxide is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-3a,4,6,6a-tetramethyltetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-2-ol 2-oxide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tetrahydrofuro ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dioxaphosphol moiety: This is achieved through a series of phosphorylation reactions, often using reagents like phosphorus oxychloride or phosphorus trichloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dimethoxy-3a,4,6,6a-tetramethyltetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-2-ol 2-oxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Wissenschaftliche Forschungsanwendungen
4,6-Dimethoxy-3a,4,6,6a-tetramethyltetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-2-ol 2-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4,6-Dimethoxy-3a,4,6,6a-tetramethyltetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-2-ol 2-oxide involves its interaction with specific molecular targets and pathways. The compound’s reactivity is largely attributed to its dioxaphosphol moiety, which can participate in various chemical reactions. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,6-Dimethoxy-3a,4,6,6a-tetramethyltetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-2-ol
- 3,4-Dimethoxy-3a,4,6,6a-tetramethyltetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-2-ol
- 4,6-Dimethoxy-3a,4,6,6a-tetramethyltetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-2-thione
Uniqueness
4,6-Dimethoxy-3a,4,6,6a-tetramethyltetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-2-ol 2-oxide stands out due to its specific combination of methoxy and dioxaphosphol groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
7145-88-2 |
|---|---|
Molekularformel |
C10H19O7P |
Molekulargewicht |
282.23 g/mol |
IUPAC-Name |
2-hydroxy-4,6-dimethoxy-3a,4,6,6a-tetramethylfuro[3,4-d][1,3,2]dioxaphosphole 2-oxide |
InChI |
InChI=1S/C10H19O7P/c1-7-8(2,17-18(11,12)16-7)10(4,14-6)15-9(7,3)13-5/h1-6H3,(H,11,12) |
InChI-Schlüssel |
SVCJMRDWDZPCDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC12C(C(OC1(C)OC)(C)OC)(OP(=O)(O2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-benzhydrylpiperazine-1-carbonyl)phenyl]-5-chloro-thiophene-2-sulfonamide](/img/structure/B14731261.png)

![4-[2-(4-Chlorophenyl)propan-2-yl]benzoic acid](/img/structure/B14731282.png)
![(3E)-3-[(5-acetyl-2-hydroxyphenyl)methylidene]oxolan-2-one](/img/structure/B14731284.png)




![Ethyl 4,5-dimethyl-2-[(2-naphthalen-2-ylsulfonylacetyl)amino]thiophene-3-carboxylate](/img/structure/B14731305.png)

![6-[[1-[2-(4-Cyclohexylphenoxy)ethyl]indol-3-yl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14731317.png)


